Abacavir hydrochloride

Description

Abacavir is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 3 months of age and older. Abacavir is always used in combination with other HIV medicines.

Abacavir Sulfate is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.

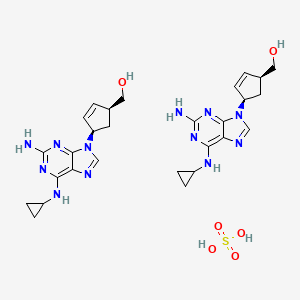

Structure

3D Structure of Parent

Properties

CAS No. |

136777-48-5 |

|---|---|

Molecular Formula |

C14H19ClN6O |

Molecular Weight |

322.79 g/mol |

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |

InChI |

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1 |

InChI Key |

QXNOPHSMRJNHHG-SCYNACPDSA-N |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.Cl |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Abacavir hydrochloride mechanism of action in HIV-1 replication

An In-Depth Technical Guide on the Mechanism of Action of Abacavir Hydrochloride in HIV-1 Replication

Introduction

Abacavir is a potent carbocyclic synthetic nucleoside analogue that acts as a selective inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2] It belongs to the class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).[2] As a prodrug, abacavir requires intracellular metabolic activation to exert its antiviral effect.[3] This guide provides a comprehensive technical overview of the pharmacokinetics, intracellular activation pathway, molecular mechanism of action, resistance profiles, and relevant experimental protocols associated with abacavir's role in combating HIV-1 replication.

Pharmacokinetics and Metabolism

Abacavir hydrochloride is administered orally and is characterized by rapid absorption and high bioavailability.[4][5] Its lipophilic and water-soluble nature allows it to readily cross cell membranes via passive diffusion, contributing to its excellent tissue penetration, including the central nervous system.[6]

Systemically, abacavir is primarily metabolized in the liver by alcohol dehydrogenase to an inactive carboxylate metabolite and by glucuronyl transferase to an inactive glucuronide metabolite.[5][6] Less than 2% of the parent drug is excreted unchanged in the urine.[3] This metabolic profile results in a relatively low potential for drug-drug interactions involving the cytochrome P450 enzyme system.[3][7]

Table 1: Pharmacokinetic Properties of Abacavir

| Parameter | Value | Reference |

| Bioavailability | ~83% | [1][4] |

| Peak Plasma Concentration (Cmax) (300 mg dose) | 3.0 ± 0.89 µg/mL | [5] |

| Area Under the Curve (AUC) (300 mg dose, 0-12h) | 6.02 ± 1.73 µg·hr/mL | [5] |

| Volume of Distribution (Vd) | 0.86 ± 0.15 L/kg | [5] |

| Plasma Half-life | ~1.5 - 2.0 hours | [4] |

| Primary Metabolism | Alcohol Dehydrogenase, Glucuronyl Transferase | [5][6] |

| Excretion | 83% Urine, 16% Feces | [4][6] |

Intracellular Activation Pathway

The antiviral activity of abacavir is dependent on its conversion to the active metabolite, carbovir triphosphate (CBV-TP), within the host cell.[1][3] This is a multi-step enzymatic process.

-

Initial Phosphorylation: Abacavir is first phosphorylated by the cellular enzyme adenosine phosphotransferase to form abacavir 5'-monophosphate.[3][6]

-

Deamination: A cytosolic deaminase then converts abacavir monophosphate to carbovir 5'-monophosphate (CBV-MP).[3][6]

-

Subsequent Phosphorylations: CBV-MP is further phosphorylated by various cellular kinases, including guanylate kinase, to carbovir 5'-diphosphate (CBV-DP) and subsequently to the active carbovir 5'-triphosphate (CBV-TP).[6] The stereoselectivity of guanylate kinase favors the formation of the active (–)-carbovir 5'-triphosphate.[6][7]

Caption: Intracellular metabolic activation of abacavir to its active form, carbovir triphosphate.

Mechanism of Inhibition of HIV-1 Reverse Transcriptase

CBV-TP, as an analogue of deoxyguanosine-5'-triphosphate (dGTP), is the key effector molecule that inhibits HIV-1 replication.[1] The mechanism involves two primary actions at the level of the viral reverse transcriptase (RT) enzyme.

-

Competitive Inhibition: CBV-TP competes with the natural substrate, dGTP, for the active site of the HIV-1 RT.[1][8] This competition reduces the rate at which the enzyme can synthesize viral DNA from the viral RNA template.

-

Chain Termination: Once incorporated into the nascent viral DNA strand, CBV-TP acts as a chain terminator.[1][8] Abacavir is a carbocyclic nucleoside, meaning its structure contains a cyclopentene ring instead of a sugar moiety. Crucially, this structure lacks the 3'-hydroxyl (-OH) group necessary for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[1][3] This prevents further elongation of the DNA chain, effectively halting the reverse transcription process and preventing the formation of a provirus that can integrate into the host genome.[8]

Caption: Dual mechanism of HIV-1 RT inhibition by carbovir triphosphate (CBV-TP).

Quantitative Efficacy and Toxicity Data

The antiviral activity and cellular toxicity of abacavir have been quantified in various in vitro systems. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) measures the drug's potency against HIV-1, while the 50% cytotoxic concentration (CC50) indicates its toxicity to host cells.

Table 2: In Vitro Antiviral Activity of Abacavir

| HIV-1 Strain/Isolate | Cell Line | IC50 / EC50 (µM) | Reference |

| HIV-1IIIB | MT-4 cells | 4.0 | [9] |

| HIV-1IIIB | various | 3.7 to 5.8 | [1] |

| HIV-1BaL | various | 0.07 to 1.0 | [1] |

| Clinical Isolates (n=8) | various | 0.26 ± 0.18 | [1] |

| Wild-Type (Calf Thymus DNA template) | Enzyme Assay (Ki) | 0.021 | [9] |

Table 3: In Vitro Cytotoxicity of Abacavir

| Cell Line | CC50 (µM) | Reference |

| CEM cells | 160 | [9] |

| CD4+ CEM cells | 140 | [9] |

| Bone Marrow Progenitor Cells (BFU-E) | 110 | [9] |

HIV-1 Resistance to Abacavir

The prolonged use of antiretroviral agents can lead to the selection of drug-resistant viral strains. For abacavir, resistance is associated with specific mutations in the pol gene, which encodes the reverse transcriptase enzyme. Key mutations include K65R, L74V, Y115F, and M184V.[10] The M184V mutation, while selected by abacavir, appears to confer only a minimal (2-4 fold) reduction in susceptibility on its own.[9] However, the accumulation of multiple NRTI-associated mutations, particularly in combination with zidovudine resistance mutations, can lead to higher levels of abacavir resistance.[10][11]

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This enzyme assay directly measures the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.

Objective: To determine the inhibitory concentration (e.g., IC50) of carbovir triphosphate against recombinant HIV-1 RT.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 10 mM MgCl2.[12]

-

Template-Primer: A synthetic template-primer, such as poly(rA)-oligo(dT)18, is added to the reaction mixture. The primer is often biotinylated for capture in a later step.[12]

-

Nucleotide Substrate: A mixture of deoxynucleoside triphosphates (dNTPs) is added, with one of the dNTPs (e.g., TTP) being radiolabeled (e.g., with ³H) or fluorescently labeled.[12]

-

Inhibitor Addition: Serial dilutions of the test inhibitor (carbovir triphosphate) are added to the reaction wells. A no-inhibitor control is included.

-

Reaction Initiation: The reaction is initiated by adding a known concentration of purified recombinant HIV-1 RT (e.g., 25 nM).[12]

-

Incubation: The reaction is incubated at 37°C for a fixed period (e.g., 20-60 minutes) to allow for DNA synthesis.[12][13]

-

Quenching: The reaction is stopped by adding a quenching agent like EDTA.[12]

-

Detection:

-

Radiometric Assay: The biotinylated product is captured on streptavidin-coated beads or plates. The amount of incorporated radiolabel is quantified using a scintillation counter.[12]

-

Non-Radioactive Assay: Colorimetric or fluorescence-based detection methods are used, often in an ELISA-like format where the incorporated nucleotide is labeled with a hapten (like digoxigenin) and detected with an enzyme-conjugated antibody.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Antiviral Activity Assay

This assay measures the ability of abacavir to protect host cells from the cytopathic effects of HIV-1 infection or to reduce viral replication.

Objective: To determine the EC50 of abacavir in a cell culture model of HIV-1 infection.

Methodology:

-

Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM) is cultured under standard conditions.

-

Compound Preparation: Serial dilutions of abacavir are prepared in cell culture medium.

-

Infection Protocol:

-

Cells are seeded into a 96-well plate.

-

The serially diluted abacavir is added to the wells.

-

A predetermined amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) is added to infect the cells. Control wells include uninfected cells and infected cells without the drug.

-

-

Incubation: The plate is incubated for several days (typically 4-7 days) to allow for multiple rounds of viral replication and the development of cytopathic effects.

-

Endpoint Measurement: The antiviral effect is quantified by measuring:

-

Cell Viability: Using assays like MTT or MTS, which measure mitochondrial activity in living cells. A reduction in cell death compared to the infected control indicates antiviral activity.

-

Viral Marker Production: Measuring the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.

-

Reverse Transcriptase Activity: Measuring RT activity in the supernatant, which correlates with the amount of released virus.

-

-

Data Analysis: The percentage of protection or inhibition is calculated for each drug concentration, and the EC50 is determined. Simultaneously, a cytotoxicity assay (CC50) is run in parallel with uninfected cells to assess the drug's toxicity.

Caption: A generalized workflow for determining the in vitro antiviral efficacy of abacavir.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Abacavir | aidsmap [aidsmap.com]

- 3. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abacavir - Wikipedia [en.wikipedia.org]

- 5. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 9. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of resistance to human immunodeficiency virus type 1 with reverse transcriptase mutations K65R and K65R+M184V and their effects on enzyme function and viral replication capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Abacavir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir hydrochloride is a potent synthetic carbocyclic nucleoside analogue that serves as a cornerstone in the combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy lies in its ability to disrupt the viral replication cycle. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Abacavir hydrochloride. It also delves into the critical aspect of the HLA-B*57:01-associated hypersensitivity reaction, a key consideration in its clinical application. Detailed experimental protocols for the characterization and analysis of this important antiretroviral agent are also provided.

Molecular Structure and Physicochemical Properties

Abacavir hydrochloride is the hydrochloride salt of Abacavir. The systematic IUPAC name for Abacavir is [(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl]methanol.[1] Its molecular structure consists of a purine base (a guanine analogue) attached to a carbocyclic cyclopentene ring.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₉ClN₆O | [1] |

| Molecular Weight | 322.79 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 165 °C | [3][4] |

| pKa | 5.01 | [3] |

| Solubility | Water: 1.21 mg/mL (predicted) | [5] |

| Abacavir (free base) in water at 25°C, pH 7: >80 mM | [3][6] | |

| Abacavir sulfate in distilled water at 25°C: ~77 mg/mL | [2][6] | |

| LogP | 0.61 (predicted) | [5] |

Mechanism of Action: Antiviral Activity

Abacavir is a prodrug that requires intracellular phosphorylation to become its active form, carbovir triphosphate (CBV-TP). This process is initiated by cellular enzymes. CBV-TP, a synthetic analogue of deoxyguanosine triphosphate (dGTP), competitively inhibits the HIV-1 reverse transcriptase (RT) enzyme.[4]

The mechanism of inhibition occurs through two primary pathways:

-

Competitive Inhibition: CBV-TP competes with the natural substrate, dGTP, for the active site of HIV-1 RT.

-

Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation.[4]

This dual action effectively halts the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle.

HLA-B*57:01-Mediated Hypersensitivity Reaction

A significant clinical consideration for Abacavir therapy is the risk of a severe, and potentially fatal, hypersensitivity reaction (HSR) in individuals carrying the human leukocyte antigen (HLA) class I allele, HLA-B*57:01.

The underlying mechanism involves the non-covalent binding of Abacavir to the antigen-presenting cleft of the HLA-B57:01 molecule. This binding alters the shape and chemical properties of the cleft, leading to the presentation of a different set of self-peptides to cytotoxic T-lymphocytes (CTLs). These altered self-peptides are recognized as foreign by the immune system, triggering a robust, drug-specific T-cell response. This results in the release of pro-inflammatory cytokines and chemokines, leading to the systemic symptoms of HSR. Genetic screening for the HLA-B57:01 allele is now a standard of care before initiating Abacavir treatment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Objective: To determine the purity of Abacavir hydrochloride in a drug substance or product.

Methodology:

-

Chromatographic System:

-

HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM potassium dihydrogen phosphate) and acetonitrile in a defined ratio (e.g., 70:30 v/v). The pH of the buffer should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 284 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve a known amount of Abacavir hydrochloride reference standard in the mobile phase to obtain a solution of known concentration (e.g., 100 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Abacavir hydrochloride sample in the mobile phase to obtain a solution with a concentration similar to the standard solution.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

The retention time for Abacavir is typically around 4-8 minutes under these conditions.

-

-

Calculation:

-

Calculate the percentage purity of the sample by comparing the peak area of the Abacavir peak in the sample chromatogram to that in the standard chromatogram.

-

X-ray Crystallography for Structural Elucidation

Objective: To determine the three-dimensional molecular structure of Abacavir hydrochloride.

Methodology:

-

Crystallization:

-

Dissolve Abacavir hydrochloride in a suitable solvent or a mixture of solvents (e.g., acetonitrile/water) at an elevated temperature to achieve saturation.

-

Slowly cool the solution to room temperature to allow for the formation of single crystals. Other techniques like vapor diffusion or solvent evaporation can also be employed.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a diffractometer equipped with an X-ray source (e.g., Cu Kα radiation) and a detector.

-

Rotate the crystal in the X-ray beam and collect the diffraction data (intensities and positions of the diffracted X-rays).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data until a good fit is achieved.

-

-

Analysis:

-

Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, providing a detailed three-dimensional representation of the Abacavir hydrochloride molecule in the crystalline state.

-

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of Abacavir against HIV-1 reverse transcriptase.

Methodology:

-

Assay Components:

-

Recombinant HIV-1 Reverse Transcriptase (RT) enzyme.

-

A template-primer such as poly(rA)-oligo(dT).

-

Deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescently labeled dNTP).

-

Assay buffer containing appropriate salts (e.g., MgCl₂) and buffering agents (e.g., Tris-HCl).

-

Abacavir hydrochloride (or its active triphosphate form, CBV-TP) at various concentrations.

-

-

Procedure:

-

In a microplate, combine the HIV-1 RT enzyme, the template-primer, and the dNTP mix.

-

Add varying concentrations of the Abacavir compound to be tested. Include a control with no inhibitor.

-

Initiate the reaction by adding the appropriate start reagent (often one of the dNTPs or the enzyme).

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

-

Stop the reaction.

-

-

Detection and Analysis:

-

Quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the labeled dNTP using methods such as scintillation counting for radioisotopes or fluorescence detection for fluorescent labels.

-

Plot the percentage of RT inhibition against the logarithm of the Abacavir concentration.

-

Determine the IC₅₀ value, which is the concentration of Abacavir that inhibits 50% of the HIV-1 RT activity.

-

Conclusion

Abacavir hydrochloride remains a vital component of antiretroviral therapy. A thorough understanding of its molecular structure, chemical properties, and dual mechanism of action and potential for hypersensitivity is crucial for its effective and safe use. The experimental protocols outlined in this guide provide a framework for the quality control and further research of this important therapeutic agent. Continued investigation into its interactions with viral and host cellular components will undoubtedly pave the way for the development of even more effective and safer antiretroviral drugs.

References

- 1. Abacavir hydrochloride | C14H19ClN6O | CID 67588134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Abacavir - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pharmacylibrary.com [pharmacylibrary.com]

The Journey of Abacavir Hydrochloride: From Discovery to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir hydrochloride, a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection, is a potent nucleoside analog reverse transcriptase inhibitor (NRTI). Its discovery in the late 1980s by Robert Vince and Susan Daluge at the University of Minnesota marked a significant advancement in antiretroviral therapy.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthesis pathways of Abacavir hydrochloride. It is designed to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the chemical intricacies and biological significance of this essential medicine.

Discovery and Development

The development of Abacavir is rooted in the exploration of carbocyclic nucleosides, which are analogs of natural nucleosides where the oxygen atom in the furanose ring is replaced by a methylene group. This structural modification confers greater stability against enzymatic degradation. The pioneering work of Vince and Daluge led to the synthesis of carbovir, the racemic precursor of Abacavir. Subsequent research focused on resolving the enantiomers of carbovir, revealing that the (-)-enantiomer, which would later be named Abacavir, possessed the desired potent anti-HIV activity.[2] Abacavir was patented in 1988 and received approval from the U.S. Food and Drug Administration (FDA) in December 1998, becoming the fifteenth approved antiretroviral drug in the United States.[1]

Mechanism of Action

Abacavir is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. Once inside the host cell, it is converted to its active metabolite, carbovir triphosphate (CBV-TP), through a series of enzymatic steps. CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and also as a chain terminator. By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), CBV-TP gets incorporated into the growing viral DNA chain. However, due to the absence of a 3'-hydroxyl group on its carbocyclic ring, the addition of the next nucleotide is prevented, leading to the termination of DNA elongation and halting viral replication.[3][4]

Signaling Pathway of Abacavir Activation

The intracellular conversion of Abacavir to its active triphosphate form involves a multi-step enzymatic cascade.

Synthesis of Abacavir Hydrochloride

The synthesis of Abacavir has evolved from initial racemic approaches to highly efficient enantioselective methods. Both linear and convergent strategies have been employed. A key challenge in the synthesis is the stereoselective construction of the carbocyclic core and the subsequent introduction of the purine base.

Racemic Synthesis and Resolution

An early and common approach involves the synthesis of racemic carbovir, followed by the resolution of its enantiomers. A versatile starting material for this synthesis is the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[5]

This protocol describes the enzymatic resolution of a racemic precursor to separate the desired enantiomer for Abacavir synthesis.

-

Preparation of the Racemic Precursor: The racemic 2,6-diaminopurine precursor of carbovir is synthesized.[2]

-

Enzymatic Deamination: The racemic precursor is dissolved in a suitable buffer (e.g., phosphate buffer). Adenosine deaminase is added to the solution.[2] The enzyme selectively deaminates the undesired (+)-enantiomer to its corresponding guanine analog.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) and pH. The progress of the reaction is monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Separation: Once the reaction is complete, the desired (-)-enantiomer of the 2,6-diaminopurine precursor is separated from the deaminated product and the enzyme. This can be achieved through chromatographic techniques.

-

Conversion to Abacavir: The resolved (-)-enantiomer is then converted to Abacavir through a series of chemical transformations, including the introduction of the cyclopropylamino group.

Enantioselective Synthesis

More recent and industrially preferred methods focus on the enantioselective synthesis of Abacavir, avoiding the resolution step. One notable approach involves a π-allylpalladium mediated reaction.[6][7]

This protocol outlines a common final step in Abacavir synthesis, which is the removal of a protecting group from an N-2-acylated intermediate.[8]

-

Reaction Setup: A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol) is prepared in a suitable reaction vessel.[8]

-

Reflux: The reaction mixture is heated to reflux for 1 hour.[8]

-

Cooling and Extraction: The resulting solution is cooled to 20-25 °C.[8]

-

Neutralization and Concentration: The organic layer is neutralized to a pH of 7.0-7.5 with 17% hydrochloric acid and then concentrated to dryness under vacuum.[8]

-

Crystallization: The residue is crystallized from ethyl acetate (150 ml) to yield Abacavir.[8]

-

Isolation and Drying: The crystalline product is isolated by filtration and dried under vacuum to afford pure Abacavir.

Quantitative Data

In Vitro Anti-HIV Activity

| Parameter | Value | Cell Line/Isolate |

| EC50 | 0.05 µM | HIV (for a potent prodrug)[9] |

| EC50 | 1.6 µM | HIV (parent drug)[9] |

| CC50 | >100 µM | (for a potent prodrug)[9] |

Pharmacokinetic Properties of Abacavir

| Parameter | Value | Notes |

| Oral Bioavailability | 83% | [10][11][12][13][14] |

| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1 hour | [13] |

| Peak Plasma Concentration (Cmax) | 3.0 ± 0.89 μg/mL | Following a 300 mg twice-daily dose.[11] |

| Area Under the Curve (AUC) | 6.02 ± 1.73 μg*hr/mL | Following a 300 mg twice-daily dose.[11] |

| Volume of Distribution (Vd) | 0.86 ± 0.15 L/kg | Following IV administration.[11] |

| Plasma Protein Binding | ~50% | [11][13] |

| Elimination Half-life | 1.54 ± 0.63 hours | [11][12] |

| Metabolism | Primarily by alcohol dehydrogenase and glucuronyl transferase.[12][13][14][15][16] | |

| Excretion | 82.2% in urine (1.2% unchanged) and 16% in feces.[11] |

Abacavir Prodrugs

To enhance the therapeutic profile of Abacavir, various prodrug strategies have been explored. These modifications aim to improve bioavailability, increase the half-life, and enhance cellular uptake. One approach involves the synthesis of N2-substituted derivatives.[9] Another strategy focuses on cyclosaligenyl (cycloSal) monophosphate prodrugs, which have shown increased potency against both HIV and Herpes Simplex Virus (HSV).[17]

Conclusion

Abacavir hydrochloride remains a critical component of combination antiretroviral therapy. Its discovery and development represent a triumph of medicinal chemistry, highlighting the importance of understanding structure-activity relationships and stereochemistry in drug design. The evolution of its synthesis from racemic approaches to highly efficient enantioselective methods demonstrates significant progress in synthetic organic chemistry. This guide provides a detailed technical overview intended to support the ongoing research and development efforts in the fight against HIV/AIDS.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Resolution of racemic carbovir and selective inhibition of human immunodeficiency virus by the (-) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immunopaedia.org.za [immunopaedia.org.za]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 9. Abacavir prodrugs: microwave-assisted synthesis and their evaluation of anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abacavir: absolute bioavailability, bioequivalence of three oral formulations, and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Abacavir - Wikipedia [en.wikipedia.org]

- 13. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. ClinPGx [clinpgx.org]

- 17. Antiviral activity of cyclosaligenyl prodrugs of acyclovir, carbovir and abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro antiviral activity of Abacavir against different HIV strains

An In-Depth Technical Guide to the In Vitro Antiviral Activity of Abacavir Against HIV

Introduction

Abacavir is a potent carbocyclic synthetic nucleoside analogue that serves as a cornerstone in the combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2) infections.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its primary function is to disrupt the HIV replication cycle at a critical early stage.[2] Abacavir is administered orally and is characterized by rapid absorption and high bioavailability.[3][4] This guide provides a comprehensive technical overview of Abacavir's in vitro antiviral activity, its mechanism of action, resistance profile, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Abacavir is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[5][6] Cellular enzymes convert Abacavir into its active metabolite, carbovir triphosphate (CBV-TP), which is an analogue of deoxyguanosine-5'-triphosphate (dGTP).[5][7] The antiviral effect of CBV-TP is twofold:

-

Competitive Inhibition: CBV-TP competitively inhibits the HIV reverse transcriptase (RT) enzyme, vying with the natural substrate dGTP for the active site.[5][8]

-

Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-OH group on the carbocyclic ring of CBV-TP prevents the formation of the necessary 5' to 3' phosphodiester bond for DNA chain elongation, thereby terminating viral DNA synthesis.[5][8]

This dual action effectively halts the conversion of viral RNA into proviral DNA, a crucial step in the HIV replication cycle.

In Vitro Antiviral Activity

The potency of Abacavir has been demonstrated across various HIV-1 strains, including laboratory-adapted strains, clinical isolates, and syncytial and non-syncytial-inducing variants. It also shows activity against HIV-2.[1] The antiviral activity is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.

| HIV Strain | Cell Line | Parameter | Value (μM) | Reference |

| HIV-1IIIB | MT-4 | EC50 | 3.7 - 5.8 | [5] |

| HIV-1BaL | - | EC50 | 0.07 - 1.0 | [5] |

| Clinical Isolates (n=8) | - | EC50 | 0.26 ± 0.18 | [5] |

| Wild-Type HIV-1 | - | IC50 | 0.26 | [9] |

| NL4-3 | - | IC50 | 4.58 ± 2.03 | [10] |

Note: The specific cell lines used for HIV-1BaL and the clinical isolates were not detailed in the source material. Assay conditions can influence EC50/IC50 values.

HIV Resistance Profile

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Abacavir, resistance is associated with the selection of specific mutations in the reverse transcriptase gene.

Key Resistance Mutations

In vitro and in vivo studies have identified several key mutations that reduce susceptibility to Abacavir.[7][10] A combination of at least three mutations is generally required to confer a greater than 8-fold increase in resistance to Abacavir.[11]

| Mutation | Effect on Abacavir Susceptibility | Cross-Resistance Notes | Reference |

| K65R | Reduced susceptibility. | Confers broad cross-resistance to other NRTIs. | [12] |

| L74V | Reduced susceptibility. | Decreases susceptibility to didanosine (ddI) and zalcitabine (ddC). Increases susceptibility to zidovudine (ZDV) and tenofovir (TDF). | [12] |

| Y115F | Reduced susceptibility. | Uncommon in clinical settings. | [10][12] |

| M184V | Reduced susceptibility, particularly in combination with other mutations. | The primary mutation selected by lamivudine (3TC) and emtricitabine (FTC). Increases susceptibility to ZDV and TDF. | [12][13] |

Influence of Combination Therapy on Resistance Pathways

The genetic pathway to Abacavir resistance is significantly influenced by the other antiretroviral agents it is combined with. Notably, the concurrent use of Zidovudine (ZDV), a thymidine analogue NRTI, antagonizes the selection of the K65R and L74V mutations.[12] Regimens containing Abacavir and ZDV are more likely to select for thymidine analogue mutations (TAMs) rather than the primary Abacavir-associated mutations.[12]

Experimental Protocols for In Vitro Antiviral Assays

The evaluation of Abacavir's in vitro antiviral activity involves standardized cell-based assays. These protocols are designed to measure the drug's ability to inhibit HIV replication in a controlled laboratory setting.

General Methodology

A typical antiviral assay involves infecting a susceptible cell line with a known quantity of HIV in the presence of varying concentrations of the antiviral agent. After an incubation period, the extent of viral replication is measured and compared to an untreated control.[14]

Key Components:

-

Cell Lines:

-

T-cell lines: MT-2, MT-4, H9, CEM, SupT1 are commonly used immortalized T-cell lines that are highly permissive to HIV infection.[14][15]

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary cells isolated from blood provide a more physiologically relevant model. They require stimulation (e.g., with phytohemagglutinin) before infection.[14]

-

Reporter Cell Lines: TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase genes. Infection leads to the expression of these reporter genes, providing a quantifiable readout.[15][16]

-

-

Virus Strains:

-

Drug Preparation: Abacavir is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.

-

Assay Readouts:

-

p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant, which is proportional to the amount of virus production.[14]

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme in the supernatant.

-

Cytopathic Effect (CPE) Inhibition Assay: In some cell lines (like MT-4), HIV infection leads to cell death (CPE). The assay measures the ability of the drug to protect cells from CPE, often using dyes like MTT or XTT.[18]

-

Reporter Gene Assays: Quantifies the expression of reporter genes (e.g., luciferase, β-galactosidase) in cell lines like TZM-bl.[15]

-

Experimental Workflow Example

The following diagram illustrates a generalized workflow for assessing the antiviral activity of Abacavir using a p24 ELISA readout.

Conclusion

Abacavir demonstrates potent and consistent in vitro antiviral activity against a broad range of HIV-1 and HIV-2 strains. Its mechanism as a chain-terminating nucleoside analogue is well-characterized, involving intracellular conversion to the active metabolite carbovir triphosphate.[5][8] While the development of resistance through specific mutations in the reverse transcriptase is a clinical concern, the resistance pathways are complex and can be modulated by combination therapy, highlighting the importance of using Abacavir as part of a multi-drug regimen.[12] The standardized in vitro assays detailed herein remain critical tools for the ongoing surveillance of Abacavir susceptibility, the evaluation of new combination therapies, and the development of next-generation antiretroviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Abacavir | aidsmap [aidsmap.com]

- 3. Abacavir - Wikipedia [en.wikipedia.org]

- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. ClinPGx [clinpgx.org]

- 9. apexbt.com [apexbt.com]

- 10. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abacavir Resistance [natap.org]

- 12. penta-id.org [penta-id.org]

- 13. academic.oup.com [academic.oup.com]

- 14. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]

- 15. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hiv.lanl.gov [hiv.lanl.gov]

- 17. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HIV Drug Preclinical Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-depth Technical Guide to Early-Stage Research on Abacavir Hydrochloride's Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir hydrochloride is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection.[1] Its primary mechanism of action involves the inhibition of viral replication through chain termination of viral DNA synthesis.[1] However, a growing body of early-stage research has shed light on potential off-target effects of abacavir, which may contribute to some of the adverse events observed in patients. This technical guide provides a comprehensive overview of the current understanding of these off-target effects, with a focus on cardiotoxicity, hypersensitivity reactions, and mitochondrial toxicity. The information presented herein is intended to inform researchers, scientists, and drug development professionals engaged in the study of abacavir and other NRTIs.

Cardiotoxicity: Platelet Hyperreactivity and Endothelial Dysfunction

Several observational studies have suggested a potential association between abacavir use and an increased risk of myocardial infarction.[2] Preclinical research has focused on two primary mechanisms that may underlie this observation: increased platelet reactivity and endothelial dysfunction.

Increased Platelet Reactivity

In vitro and ex vivo studies have demonstrated that abacavir can enhance platelet aggregation in response to various agonists.[2] A key proposed mechanism for this effect is the competitive inhibition of soluble guanylyl cyclase (sGC) by abacavir's active metabolite, carbovir triphosphate.[3]

| Parameter | Agonist | Effect of Abacavir | Reference |

| Platelet Aggregation | ADP | Increased percentage of aggregation (P = 0.037) | [2] |

| Platelet Aggregation | Collagen | Increased percentage of aggregation (P = 0.022) | [2] |

| Platelet Aggregation | Epinephrine | Increased percentage of aggregation (P = 0.032) | [2] |

| Platelet Sensitivity to Aggregation | TRAP | Increased sensitivity (P = 0.025) | [2] |

| Soluble Guanylyl Cyclase Inhibition (by Carbovir Triphosphate) | Competitive inhibition with a Ki of 55 µmol/l | [3] |

This protocol is a composite based on methodologies described in the cited literature.[2][4]

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150 x g for 10 minutes to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by further centrifuging a portion of the PRP at a higher speed.

-

-

Incubation with Abacavir:

-

Incubate PRP with desired concentrations of abacavir or vehicle control at room temperature. Incubation times can vary, for example, for 1 hour.[5]

-

-

Agonist-Induced Aggregation:

-

Data Analysis:

-

Monitor the change in light transmittance as platelets aggregate.

-

Quantify the maximum percentage of aggregation or the area under the curve.

-

Compare the results between abacavir-treated and control samples.

-

Caption: Abacavir's metabolite inhibits sGC, leading to increased platelet reactivity.

Endothelial Dysfunction

Abacavir has been shown to induce interactions between leukocytes and endothelial cells, a key step in the development of atherosclerosis. This is thought to be mediated, in part, by the upregulation of the adhesion molecule Mac-1 on leukocytes and interactions with the purinergic P2X7 receptor.[6][7]

| Parameter | Cell Type | Effect of Abacavir | Reference |

| Leukocyte Rolling and Adhesion | PMNs and PBMCs on HUVECs | Dose-dependent increase | [7] |

| Mac-1 Expression | Neutrophils and Monocytes | Increased expression | [7] |

| Leukocyte-Endothelium Interactions | PMNs on HUVECs | Mediated by P2X7 receptor activation | [6] |

This protocol is a composite based on methodologies described in the cited literature.[7][8]

-

Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) to form a monolayer in a suitable plate or flow chamber.

-

Isolate peripheral blood mononuclear cells (PBMCs) or polymorphonuclear neutrophils (PMNs) from healthy donors.

-

-

Treatment:

-

Treat the isolated leukocytes with various concentrations of abacavir or a vehicle control.

-

-

Adhesion Assay:

-

For static assays, add the treated leukocytes to the HUVEC monolayer and incubate.

-

For flow-based assays, perfuse the treated leukocytes over the HUVEC monolayer in a flow chamber system that mimics physiological shear stress.

-

-

Quantification:

-

After incubation or perfusion, wash away non-adherent cells.

-

Quantify the number of adherent leukocytes by microscopy or by using fluorescently labeled leukocytes and a fluorescence plate reader.

-

Caption: Abacavir-induced leukocyte-endothelial adhesion via P2X7R and Mac-1.

Hypersensitivity Reactions

A significant off-target effect of abacavir is a multi-organ hypersensitivity reaction that occurs in a subset of patients.[9] This reaction is strongly associated with the presence of the HLA-B*57:01 allele.[9]

Abacavir is thought to bind non-covalently to the antigen-binding cleft of the HLA-B*57:01 molecule, altering its shape and the repertoire of self-peptides that it presents to T-cells. This leads to the activation of abacavir-specific CD8+ T-cells, triggering an immune response that manifests as the hypersensitivity syndrome.

This protocol is a generalized representation of PCR-based methods.[10][11][12]

-

DNA Extraction:

-

Extract genomic DNA from a patient's whole blood or saliva sample.

-

-

PCR Amplification:

-

Perform a polymerase chain reaction (PCR) using sequence-specific primers (SSPs) designed to amplify a region of the HLA-B gene that is specific to the HLA-B*57:01 allele.

-

Include a control gene (e.g., beta-globin) in the PCR reaction to ensure the quality of the DNA and the PCR process.[11]

-

-

Detection:

Caption: The logical flow leading to abacavir hypersensitivity in HLA-B*57:01 positive individuals.

Mitochondrial Toxicity

Like other NRTIs, abacavir has been investigated for its potential to cause mitochondrial toxicity. The evidence, however, is somewhat conflicting, with some studies suggesting minimal direct effects on mitochondrial DNA (mtDNA) synthesis.[13][14][15]

| Parameter | Cell Type | Effect of Abacavir (as Carbovir) | Reference |

| mtDNA Content | HepG2 cells, Skeletal muscle cells | Minimal to no effect on mtDNA synthesis | [13][15] |

| Hepatocyte Proliferation | HepG2 cells | Strongly impaired | [14] |

| Lactate Production | HepG2 cells | Increased | [14] |

| Intracellular Lipids | HepG2 cells | Increased | [14] |

This protocol is a generalized representation of quantitative PCR-based methods.[15]

-

Cell Culture and Treatment:

-

Culture relevant cell lines (e.g., HepG2 human hepatoma cells) in the presence of various concentrations of abacavir or its active form, carbovir, for a specified duration (e.g., 9 days).[13]

-

-

DNA Extraction:

-

Isolate total DNA from the treated and control cells.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for a mitochondrial gene (e.g., cytochrome b) and a nuclear gene (e.g., β-actin) for normalization.[15]

-

-

Data Analysis:

-

Calculate the ratio of mitochondrial DNA to nuclear DNA to determine the relative mtDNA content.

-

Compare the mtDNA content in abacavir-treated cells to that in control cells.

-

References

- 1. Abacavir Increases Purinergic P2X7 Receptor Activation by ATP: Does a Pro-inflammatory Synergism Underlie Its Cardiovascular Toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole blood platelet aggregometry in HIV-infected patients on treatment with abacavir [scirp.org]

- 5. Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abacavir Increases Purinergic P2X7 Receptor Activation by ATP: Does a Pro-inflammatory Synergism Underlie Its Cardiovascular Toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abacavir and didanosine induce the interaction between human leukocytes and endothelial cells through Mac-1 upregulation [pubmed.ncbi.nlm.nih.gov]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 11. medrxiv.org [medrxiv.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The fundamental basis of Abacavir-induced hypersensitivity reactions

An In-depth Technical Guide on the Core Pathogenesis of Abacavir-Induced Hypersensitivity

Executive Summary: Abacavir Hypersensitivity Reaction (AHR) is a severe, immune-mediated adverse drug reaction strongly associated with the carriage of the Human Leukocyte Antigen (HLA) class I allele, HLA-B57:01. This reaction is not caused by a classic hapten-based mechanism but rather by a direct, non-covalent interaction of the drug with the major histocompatibility complex (MHC) class I molecule. Abacavir binds within the peptide-binding groove of HLA-B57:01, altering its shape and chemical environment. This modification leads to a change in the repertoire of self-peptides that can be presented, a phenomenon known as the "altered peptide repertoire" model.[1][2] The newly presented self-peptides, or neo-antigens, are not recognized as "self" by the host's immune system, as T-cells have not been tolerized to them during thymic development.[1] This results in the activation of cytotoxic CD8+ T-cells, leading to a robust inflammatory cascade and the multi-system clinical manifestations of AHR.[1][2] Pre-treatment genetic screening for HLA-B*57:01 has proven highly effective in preventing AHR, making it a cornerstone of safe abacavir prescription.[3][4]

Genetic Predisposition: The Role of HLA-B*57:01

The primary risk factor for developing AHR is the presence of the HLA-B*57:01 allele.[3][5] The association is exceptionally strong, with nearly all immunologically confirmed cases of AHR occurring in individuals carrying this allele.[6] This has led to mandatory genetic screening recommendations by regulatory bodies prior to initiating abacavir therapy.[4]

Data Presentation: Incidence and Predictive Value

The incidence of AHR and the diagnostic accuracy of HLA-B*57:01 screening are summarized below. While the presence of the allele is a near-necessity for the reaction, not all carriers will develop AHR, indicating a positive predictive value of around 50% and suggesting the involvement of other, yet-to-be-fully-elucidated factors.[4]

| Parameter | Value | Population/Study Notes | Reference(s) |

| Incidence of AHR (Overall) | 2-9% | Varies across clinical trials and populations. | [2][4][5][7][8] |

| Incidence of AHR (Black patients) | ~3% | Risk is noted to be lower compared to other ethnic groups. | [9] |

| HLA-B57:01 Carrier Frequency | ~5-8% | In White populations. | [10] |

| Negative Predictive Value of Screening | 100% | Prospective screening effectively eliminated immunologically confirmed AHR in HLA-B57:01 negative patients. | [4] |

| Positive Predictive Value of Screening | ~48-55% | Approximately half of HLA-B*57:01 positive individuals will tolerate abacavir without a reaction. | [4] |

The Molecular Mechanism: Altered Peptide Repertoire

The central mechanism of AHR is the non-covalent binding of abacavir within the peptide-binding groove of the HLA-B57:01 molecule.[4][11] This interaction is specific; closely related alleles like HLA-B57:03 do not bind abacavir in the same manner and are not associated with hypersensitivity.[5][11]

Key Molecular Interactions:

-

Binding Location: Abacavir settles into the F-pocket at the C-terminal end of the peptide-binding groove.[1][12]

-

Conformational Change: The drug's presence alters the shape and chemistry of the groove, specifically impacting which peptide C-terminal residues can be accommodated.[5][13]

-

Altered Specificity: Normally, HLA-B*57:01 prefers peptides with large aromatic C-terminal residues like Tryptophan (Trp) or Phenylalanine (Phe). In the presence of abacavir, the groove's specificity shifts to favor smaller aliphatic residues like Valine (Val) and Isoleucine (Ile).[1][13]

-

Neo-antigen Presentation: This altered specificity results in the binding and presentation of a new set of endogenous self-peptides that would not normally be presented by HLA-B*57:01.[1][13] These neo-antigens are the trigger for the aberrant immune response.

Visualization of the Molecular Mechanism

Caption: Logical flow of the Abacavir hypersensitivity mechanism.

Immunological Cascade: T-Cell Activation

The presentation of neo-antigens by the abacavir-HLA-B*57:01 complex is the crucial molecular initiating event that triggers a CD8+ T-cell-mediated immune response.[2]

-

Recognition: Naïve or memory CD8+ T-cells with T-cell receptors (TCRs) capable of recognizing the novel peptide-MHC complex are activated.[14]

-

Activation and Proliferation: Upon recognition, these T-cells become activated, leading to clonal expansion.

-

Effector Function: Activated cytotoxic T-lymphocytes (CTLs) release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[15]

-

Cytotoxicity: These CTLs can directly kill cells presenting the abacavir-induced neo-antigens, contributing to the systemic nature of the hypersensitivity reaction.[15]

Visualization of the T-Cell Activation Pathway

References

- 1. pnas.org [pnas.org]

- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 3. JCI - Active suppression rather than ignorance: tolerance to abacavir-induced HLA-B*57:01 peptide repertoire alteration [jci.org]

- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Conformational Dynamics in Abacavir-Induced Hypersensitivity Syndrome | bioRxiv [biorxiv.org]

- 6. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Prospective genetic screening decreases the incidence of abacavir hypersensitivity reactions in the Western Australian HIV cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Risk factor analysis of hypersensitivity reactions to abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. Abacavir induces loading of novel self-peptides into HLA-B*57:01: an autoimmune model for HLA-associated drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Potency of Abacavir Hydrochloride: In Vitro EC50 Assay Protocols

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir hydrochloride is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical parameter in the preclinical evaluation of any antiviral agent is its 50% effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication in vitro. Accurate and reproducible determination of EC50 values is paramount for comparing the potency of new drug candidates, monitoring for the development of drug resistance, and guiding dosage selection for further studies.

This document provides detailed protocols for three common in vitro assays used to determine the EC50 value of Abacavir hydrochloride against HIV-1: the Luciferase Reporter Gene Assay, the MTT Cell Viability Assay, and the p24 Antigen Capture ELISA. These methods offer distinct advantages in terms of throughput, sensitivity, and biological endpoint measured.

Mechanism of Action of Abacavir

Abacavir is a synthetic carbocyclic nucleoside analogue.[1] Following administration, it is converted intracellularly by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP).[1][2][3][4][5] CBV-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), and its incorporation into the growing viral DNA chain leads to termination of elongation because it lacks a 3'-hydroxyl group.[1][3][5] This ultimately prevents the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.

Figure 1. Intracellular activation and mechanism of action of Abacavir.

Quantitative Data Summary

The following table summarizes reported EC50 values for Abacavir against various HIV-1 strains in different cell lines. It is important to note that EC50 values can vary depending on the cell type, virus strain, and the specific assay protocol used.

| Cell Line | HIV-1 Strain | Assay Method | EC50 (µM) | Reference |

| CEM | HIV-1 IIIB | p24 Antigen | 3.7 - 5.8 | [1][6] |

| MT-4 | HIV-1 IIIB | Cytopathic Effect | 0.03 - 0.07 | N/A |

| PBMCs | Clinical Isolates (n=8) | p24 Antigen | 0.26 ± 0.18 | [1][6] |

| TZM-bl | HIV-1 NL4.3 | Luciferase Reporter | ~0.5 | N/A |

| MT-2 | HIV-1 IIIB | MTT | 0.04 | N/A |

Note: N/A indicates that while the assay is commonly used for this purpose, a specific EC50 value for Abacavir from the searched documents was not available. The values provided are representative of typical findings.

Experimental Protocols

Protocol 1: Luciferase Reporter Gene Assay using TZM-bl Cells

This assay provides a rapid and sensitive method for quantifying HIV-1 infection by measuring the activity of a reporter gene (luciferase) that is activated by the HIV-1 Tat protein.

Figure 2. Workflow for the Luciferase Reporter Gene Assay.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (e.g., NL4.3, IIIB)

-

Abacavir hydrochloride

-

96-well flat-bottom cell culture plates (white, solid bottom for luminescence)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Plating: On the day before the assay, trypsinize and count TZM-bl cells. Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white plate. Incubate overnight at 37°C with 5% CO2.

-

Drug Preparation: Prepare a stock solution of Abacavir hydrochloride in sterile DMSO or cell culture medium. Perform serial dilutions (e.g., 3-fold or 10-fold) in complete growth medium to create a range of concentrations that will span the expected EC50 value.

-

Drug Addition: Carefully remove the medium from the wells containing the TZM-bl cells and add 50 µL of the corresponding drug dilutions to each well in triplicate. Include wells with medium only (no drug) as virus controls and wells with medium only and no virus as cell controls.

-

Virus Addition: Add 50 µL of diluted HIV-1 virus stock to each well (except for the cell control wells) to achieve a final multiplicity of infection (MOI) that yields a strong luciferase signal (to be determined empirically). The final volume in each well will be 100 µL.

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

-

Luminescence Measurement: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well. Mix by gentle pipetting or orbital shaking for 2 minutes to induce cell lysis.

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Subtract the average background luminescence from the cell control wells from all other readings.

-

Calculate the percentage of inhibition for each drug concentration using the formula: % Inhibition = 100 x [1 - (Luminescence of treated, infected well / Luminescence of untreated, infected well)]

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to calculate the EC50 value.[3][4][7][8]

-

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells and is used to assess the cytopathic effect (CPE) of HIV-1 infection. Antiviral compounds protect cells from virus-induced death, thus maintaining metabolic activity.

Figure 3. Workflow for the MTT Cell Viability Assay.

Materials:

-

Susceptible T-cell line (e.g., MT-4, CEM-SS)

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (e.g., IIIB)

-

Abacavir hydrochloride

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Microplate reader with a 570 nm filter

Procedure:

-

Cell Plating and Infection: Seed MT-4 cells at a density of 2.5 x 10^4 cells per well in a 96-well plate in a volume of 50 µL.

-

Drug and Virus Addition: Add 25 µL of serially diluted Abacavir hydrochloride to the wells in triplicate. Immediately after, add 25 µL of HIV-1 virus stock at a concentration sufficient to cause significant cell death in 4-5 days. Include virus control (cells + virus, no drug) and cell control (cells only) wells. The final volume should be 100 µL.

-

Incubation: Incubate the plate for 4-5 days at 37°C with 5% CO2, or until significant cytopathic effect is observed in the virus control wells.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by repeated pipetting to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell protection for each drug concentration using the formula: % Protection = 100 x [(Absorbance of treated, infected well) - (Absorbance of untreated, infected well)] / [(Absorbance of uninfected control well) - (Absorbance of untreated, infected well)]

-

Plot the percentage of protection against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response) to determine the EC50 value.

-

Protocol 3: p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

-

HIV-1 p24 Antigen Capture ELISA kit (commercial kits are widely available)

-

Susceptible cell line (e.g., PBMCs, MT-4) and appropriate culture medium

-

HIV-1 virus stock

-

Abacavir hydrochloride

-

96-well cell culture plates

-

Microplate reader with a 450 nm filter

Procedure:

-

Cell Culture and Infection:

-

For PBMCs, isolate cells from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days. Plate the stimulated PBMCs at 2 x 10^5 cells per well.

-

For cell lines like MT-4, plate at 5 x 10^4 cells per well.

-

-

Drug Treatment: Add serially diluted Abacavir hydrochloride to the cells in triplicate.

-

Virus Infection: Infect the cells with a known amount of HIV-1 stock.

-

Incubation: Incubate the plates at 37°C with 5% CO2. The incubation time will vary depending on the cell type and virus strain (e.g., 7 days for PBMCs, with medium changes every 2-3 days).

-

Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 ELISA:

-

Perform the p24 ELISA according to the manufacturer's instructions.[10][11][12] This typically involves adding the supernatant to wells coated with anti-p24 antibodies, followed by incubation with a detector antibody and a substrate for color development.

-

A standard curve is generated using recombinant p24 antigen provided in the kit.[6][10]

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the concentration of p24 in each supernatant sample by interpolating from the standard curve.

-

Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control (no drug).

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the EC50 value using non-linear regression analysis.

-

Conclusion

The choice of assay for determining the EC50 of Abacavir hydrochloride depends on the specific research question, available resources, and desired throughput. The luciferase reporter assay is highly sensitive and suitable for high-throughput screening. The MTT assay provides a measure of the biological consequence of viral infection (cell death) and is cost-effective. The p24 ELISA directly quantifies viral protein production and is considered a gold standard for measuring HIV-1 replication. By following these detailed protocols, researchers can obtain reliable and reproducible EC50 values to advance the study and development of antiretroviral therapies.

References

- 1. hiv.lanl.gov [hiv.lanl.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. graphpad.com [graphpad.com]

- 4. youtube.com [youtube.com]

- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldengatebio.com [goldengatebio.com]

- 7. graphpad.com [graphpad.com]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. ablinc.com [ablinc.com]

Preclinical Evaluation of Abacavir Hydrochloride: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models utilized in the evaluation of Abacavir hydrochloride. Detailed protocols for key experiments are outlined to guide researchers in assessing the hypersensitivity reactions, hepatotoxicity, and potential cardiovascular risks associated with this antiretroviral agent.

Animal Models for Abacavir-Induced Hypersensitivity

The primary animal model for studying Abacavir-induced hypersensitivity involves the use of transgenic mice expressing the human leukocyte antigen (HLA)-B*57:01 allele, which is strongly associated with hypersensitivity reactions in humans.[1]

HLA-B*57:01 Transgenic Mouse Model

This model is instrumental in elucidating the T-cell mediated immune response to Abacavir. Upon administration, Abacavir binds to the HLA-B*57:01 molecule, altering its peptide-binding groove and leading to the presentation of novel self-peptides. This triggers the activation of CD8+ T-cells, initiating an inflammatory cascade that manifests as a hypersensitivity reaction.

Experimental Protocol: Induction and Assessment of Skin Hypersensitivity

-

Animal Model: HLA-B*57:01 transgenic mice.

-

Drug Administration: Administer Abacavir hydrochloride orally at a dose of 20 mg/body/day.[1]

-

Observation: Monitor the animals daily for signs of skin hypersensitivity, such as reddening of the auricle, which typically appears from day 5 of administration.[1]

-

Sample Collection: On days 0, 1, 3, 5, and 7, collect blood samples for serum biomarker analysis and tissue samples (auricular skin, liver, kidney, lung, spleen) for histopathological and immunohistochemical analysis.[1]

-

Biomarker Analysis: Measure serum levels of cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), C-X-C motif chemokine ligand 10 (CXCL10), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and C-C motif chemokine ligand 17 (CCL17).[1]

-

Histopathology: Process tissue samples for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration.

-

Immunohistochemistry: Perform immunohistochemical staining for CD8+ T-cells in tissue sections to confirm their infiltration.

Quantitative Data Summary

| Parameter | Day 5 | Day 7 | Reference |

| Body Weight | Significant Decrease | Continued Decrease | [1] |

| Auricle Reddening | Observed | Present | [1] |

| Serum TNF-α | Significantly Increased | - | [1] |

| Serum CXCL10 | Significantly Increased | - | [1] |

| Serum IFN-γ | Increased (not statistically significant) | - | [1] |

| Serum IL-6 | Increased (not statistically significant) | - | [1] |

| Serum CCL17 | Increased (not statistically significant) | - | [1] |

| Serum AST (U/L) | - | 193 ± 93.0 | [1] |

| Histopathology | Inflammatory cell infiltration in skin, liver, kidney, and lung | Worsened infiltration | [1] |

| CD8+ T-cell Infiltration | Present in affected tissues | Increased infiltration | [1] |

Signaling Pathway: Abacavir-Induced T-Cell Activation

Animal Model for Abacavir-Induced Liver Injury

To investigate Abacavir-induced hepatotoxicity, a model utilizing HLA-B*57:01 transgenic mice with an innate immune stimulant is employed. This model helps to understand the mechanisms of liver damage that can occur as part of a systemic hypersensitivity reaction.

Experimental Protocol: Induction of Liver Injury

-

Animal Model: HLA-B*57:01 transgenic mice.

-

Drug Administration: Provide Abacavir hydrochloride in the food at a concentration of 1% (w/w).

-

Immune Stimulation: Administer CpG oligodeoxynucleotides (CpG-ODN), a Toll-like receptor 9 agonist, via intraperitoneal injection to mimic an innate immune response.

-

Monitoring: Collect blood samples at regular intervals to measure plasma alanine aminotransferase (ALT) levels as a marker of liver injury.

-

Histopathology: At the end of the study, collect liver tissue for H&E staining to assess pathological changes, such as inflammatory cell infiltration and necrosis.

Quantitative Data Summary

| Treatment Group | Plasma ALT Levels (IU/L) | Liver Histopathology |

| Wild-type + Abacavir + CpG | Normal | No significant changes |

| HLA-B57:01 Tg + Abacavir | Normal | No significant changes |

| HLA-B57:01 Tg + CpG | Slightly Elevated | Mild inflammation |

| HLA-B*57:01 Tg + Abacavir + CpG | Markedly Elevated | Significant inflammatory cell infiltration and necrosis |

Experimental Workflow: Liver Injury Model

Animal Model for Abacavir-Induced Arterial Thrombosis

Concerns about a potential association between Abacavir and an increased risk of myocardial infarction have led to the development of a murine model to study its effects on arterial thrombosis.

Experimental Protocol: Ferric Chloride-Induced Arterial Thrombosis

-

Animal Model: Wild-type mice.

-

Drug Administration: Administer Abacavir hydrochloride at varying doses to establish a dose-response relationship.

-

Surgical Preparation: Surgically expose the carotid artery.

-

Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl₃) solution to the adventitial surface of the artery to induce endothelial injury and subsequent thrombus formation.

-

Thrombus Formation Monitoring: Monitor the time to occlusive thrombus formation using a flow probe or intravital microscopy.

-

Mechanism of Action Studies: To investigate the involvement of purinergic signaling, pre-treat a group of animals with a P2X7 receptor antagonist before Abacavir administration and thrombosis induction.

Quantitative Data Summary

| Treatment Group | Dose | Time to Occlusion (minutes) |

| Vehicle Control | - | > 15 |

| Abacavir | Low Dose | Moderately Decreased |

| Abacavir | High Dose | Significantly Decreased |

| Abacavir + P2X7 Antagonist | High Dose | Time to occlusion similar to vehicle control |

Signaling Pathway: Abacavir-Induced Thrombosis

These application notes and protocols provide a framework for the preclinical evaluation of Abacavir hydrochloride in relevant animal models. Researchers are encouraged to adapt and optimize these methodologies based on their specific research objectives and available resources. Careful adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Techniques for Measuring Intracellular Carbovir Triphosphate Levels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir triphosphate (CBV-TP) is the pharmacologically active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) abacavir. Abacavir is a cornerstone of antiretroviral therapy for the treatment of HIV infection. Upon administration, abacavir is taken up by host cells and undergoes intracellular phosphorylation to its active triphosphate form. CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator upon incorporation into viral DNA, thereby halting viral replication.

The intracellular concentration of CBV-TP is a critical determinant of the antiretroviral activity of abacavir. Therefore, accurate and reliable measurement of intracellular CBV-TP levels is essential for a wide range of research and drug development applications, including:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the relationship between drug exposure and antiviral response.

-

Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on abacavir's intracellular metabolism.

-

Development of Novel Formulations and Dosing Regimens: To optimize drug delivery and maintain therapeutic concentrations.

-

Basic Research: To investigate the mechanisms of NRTI action and resistance.

This document provides detailed application notes and protocols for two primary techniques used to measure intracellular CBV-TP levels: Enzymatic Assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Signaling Pathway of Abacavir Intracellular Activation

The intracellular conversion of abacavir to its active form, carbovir triphosphate, is a multi-step enzymatic process. Understanding this pathway is crucial for interpreting intracellular drug level measurements.

Caption: Intracellular phosphorylation pathway of abacavir to carbovir triphosphate.

Experimental Protocols

Enzymatic Assay

Principle:

This method is an indirect measurement of CBV-TP based on its ability to inhibit the activity of HIV reverse transcriptase (RT). The assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a synthetic template-primer by recombinant HIV-1 RT. The presence of CBV-TP in the sample will compete with the natural dNTP (dGTP), leading to a reduction in the incorporation of the radiolabel. The amount of CBV-TP in the sample is determined by comparing the level of inhibition to a standard curve generated with known concentrations of CBV-TP.

Experimental Workflow:

Caption: Workflow for the enzymatic assay to measure intracellular CBV-TP.

Detailed Protocol:

-

Preparation of Cell Extracts:

-